![molecular formula C20H24N6O4 B2743844 3,4-dimethoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 1021122-85-9](/img/structure/B2743844.png)
3,4-dimethoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Antiviral Research
This compound, due to its indole derivative nature, may exhibit significant antiviral activities . Indole derivatives have been reported to show inhibitory activity against influenza A and other viruses . The presence of the morpholino group could potentially enhance the compound’s solubility and bioavailability, making it a candidate for further antiviral agent development.
Anti-HIV Potential
The structural complexity of this compound, particularly the pyrazolo[3,4-d]pyrimidin moiety, is reminiscent of molecules that have shown anti-HIV activity . Similar structures have been synthesized and screened for their ability to inhibit HIV-1 and HIV-2 strains replication in acutely infected cells . This suggests that our compound could be a valuable addition to the arsenal against HIV.
Anticancer Applications
Compounds with indole and pyrazolo[3,4-d]pyrimidin frameworks have been explored for their anticancer properties . Their ability to interact with various cellular targets, including enzymes and receptors involved in cancer cell proliferation, makes them promising candidates for cancer therapy research .
Antimicrobial Activity
The indole core is known for its antimicrobial efficacy . Derivatives of indole have been utilized in the development of new antimicrobial agents, which could be effective against a range of bacterial and fungal pathogens . The additional substituents in our compound may further refine its antimicrobial profile.
Anti-inflammatory Properties
Indole derivatives have also been associated with anti-inflammatory activities . The modulation of inflammatory pathways by these compounds can be beneficial in the treatment of chronic inflammatory diseases . The specific substituents in our compound could be investigated for their effects on inflammation.
Antioxidant Effects
The structural elements of this compound suggest potential antioxidant properties . Antioxidants play a crucial role in protecting cells from oxidative stress, which is implicated in numerous diseases. Research into the antioxidant capacity of this compound could lead to new therapeutic approaches for conditions caused by oxidative damage .
Neuroprotective Applications
Given the morpholine and pyrazolo[3,4-d]pyrimidin components, there is a possibility that this compound could exhibit neuroprotective effects . Compounds with similar structures have been studied for their potential to protect neuronal cells against various types of neurotoxicity .
Enzyme Inhibition
The indole moiety is a common feature in enzyme inhibitors. This compound could be explored for its ability to inhibit specific enzymes that are therapeutic targets in various diseases, including metabolic disorders and neurodegenerative diseases .
将来の方向性
作用機序
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine scaffolds have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
Compounds with similar structures have been reported to inhibit their targets by binding to the active site, thereby preventing the target from performing its function .
Biochemical Pathways
Inhibition of cdk2, as seen with similar compounds, can affect the cell cycle, particularly the transition from the g1 phase to the s phase .
Result of Action
Similar compounds have shown cytotoxic activities against various cell lines . Inhibition of CDK2 can lead to cell cycle arrest, which may result in apoptosis or programmed cell death .
特性
IUPAC Name |
3,4-dimethoxy-N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O4/c1-28-16-4-3-14(11-17(16)29-2)20(27)21-5-6-26-19-15(12-24-26)18(22-13-23-19)25-7-9-30-10-8-25/h3-4,11-13H,5-10H2,1-2H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLCTJIVRIOYSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCOCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

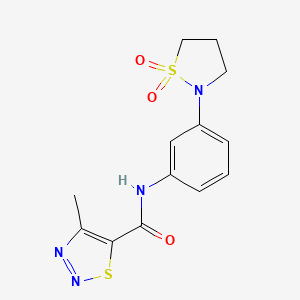

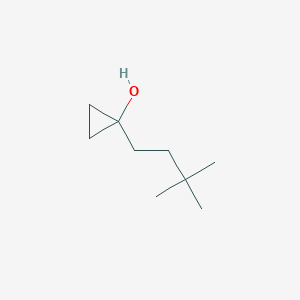
![3-(4-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2743770.png)
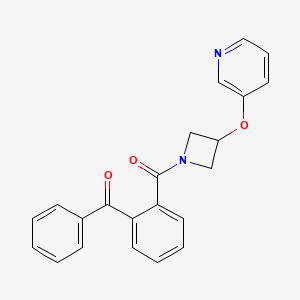
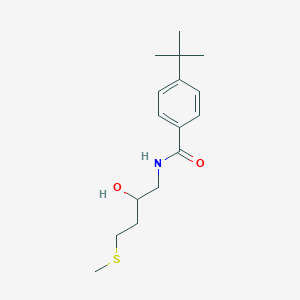
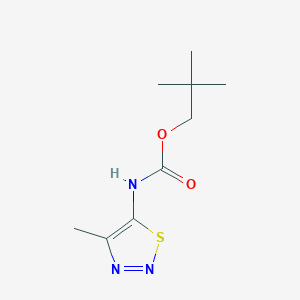
![3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2743775.png)
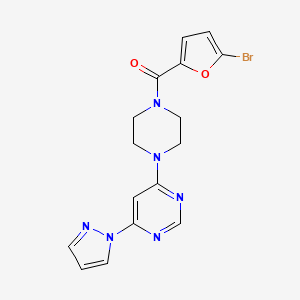

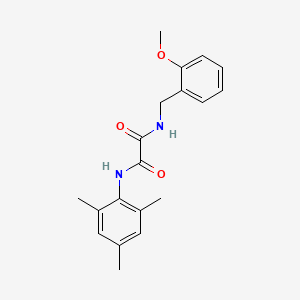
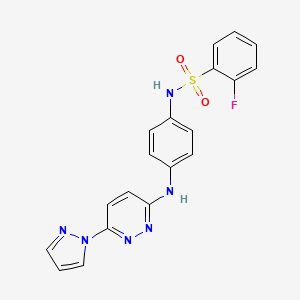
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2743783.png)
![methyl {1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate](/img/structure/B2743784.png)